(E)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide
Description
This compound features a hybrid scaffold combining a 1,3-dioxoisoindoline moiety and a substituted benzo[d]thiazol-2(3H)-ylidene acetamide. The (E)-configuration at the imine bond is critical for its structural stability and biological interactions. This structure is of interest in medicinal chemistry due to its resemblance to bioactive heterocycles targeting enzymes or receptors involved in inflammation and microbial pathogenesis .
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(3-methyl-6-propan-2-yl-1,3-benzothiazol-2-ylidene)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c1-12(2)13-8-9-16-17(10-13)28-21(23(16)3)22-18(25)11-24-19(26)14-6-4-5-7-15(14)20(24)27/h4-10,12H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDQFGLQQKSUYOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N(C(=NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial and antifungal activities, and discusses relevant research findings and case studies.
Chemical Structure
The structural features of the compound include:
- A dioxoisoindoline moiety, which is known for various biological activities.
- A benzo[d]thiazole component that may contribute to its pharmacological properties.
Antibacterial Activity
Recent studies have shown that derivatives of dioxoisoindoline compounds exhibit significant antibacterial properties. For instance, related compounds have been tested against various Gram-positive and Gram-negative bacteria, revealing varying degrees of effectiveness.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 1 | Staphylococcus aureus | 625–1250 µg/mL |
| Compound 2 | Staphylococcus epidermidis | 625 µg/mL |
| Compound 3 | Pseudomonas aeruginosa | 625 µg/mL |
| Compound 4 | Enterococcus faecalis | 625 µg/mL |
| Compound 5 | Escherichia coli | No activity |
These results indicate that while some derivatives show promising antibacterial activity, others do not exhibit significant effects against certain bacteria, such as E. coli and K. pneumoniae .
Antifungal Activity
In addition to antibacterial properties, the compound's derivatives have also been evaluated for antifungal activity. Notably, studies have demonstrated that several dioxoisoindoline derivatives display significant antifungal effects against Candida albicans.
| Compound | Fungal Target | Activity |
|---|---|---|
| Compound A | Candida albicans | Significant activity |
| Compound B | Other fungal strains | Variable activity |
These findings suggest that the biological activity of these compounds extends beyond antibacterial effects to include antifungal properties as well .
Case Studies
Several research efforts have focused on synthesizing and evaluating the biological activities of dioxoisoindoline derivatives:
- Synthesis and Evaluation : A study synthesized various dioxoisoindoline derivatives and assessed their antimicrobial activities. The results indicated that modifications to the structure significantly influenced their biological efficacy .
- Mechanism of Action : Research has suggested potential mechanisms through which these compounds exert their effects, including interference with bacterial cell wall synthesis and disruption of membrane integrity .
- Structure-Activity Relationship (SAR) : Understanding the SAR is crucial for optimizing the biological activity of these compounds. Studies have shown that specific substitutions on the dioxoisoindoline core can enhance antibacterial potency .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of compounds similar to (E)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide in cancer therapy. For instance, research indicates that derivatives of isoindolinone exhibit promising activity against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study:
A study published in the Canadian Patents Database describes a series of compounds designed to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme associated with tumor-induced immunosuppression. The application of such inhibitors can enhance the efficacy of anti-cancer treatments by modulating immune responses in cancer patients .
Anticonvulsant Properties
The anticonvulsant potential of compounds containing the isoindolinone structure has been extensively studied. For example, derivatives similar to this compound have shown efficacy in reducing seizure activity in animal models.
Research Findings:
A study evaluated various derivatives for their anticonvulsant activity using maximal electroshock seizure (MES) tests and pentylenetetrazole-induced seizure tests. The results demonstrated that these compounds provided significant protection against seizures, indicating their potential as therapeutic agents for epilepsy .
Synthetic Routes
The synthesis of this compound involves multiple synthetic steps that typically include the formation of the isoindolinone core followed by functionalization with thiazole derivatives.
Synthesis Overview:
The synthetic pathway generally includes:
- Formation of Isoindolinone: Utilizing appropriate precursors and reaction conditions to create the dioxoisoindoline structure.
- Thiazole Integration: Introducing the thiazole moiety through nucleophilic substitution or coupling reactions.
- Acetamide Formation: Conjugating the final acetamide group to yield the target compound.
Characterization Techniques
The characterization of synthesized compounds is crucial for confirming their structure and purity. Common techniques include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy
- Mass Spectrometry (MS)
- X-ray Crystallography
These methods provide insights into molecular geometry and confirm the presence of functional groups.
Table 1: Summary of Biological Activities
| Compound Name | Activity Type | Model Used | Efficacy |
|---|---|---|---|
| Compound A | Anticancer | Various cell lines | IC50 = 5 µM |
| Compound B | Anticonvulsant | MES test | Protection observed |
| Compound C | Immunomodulation | Tumor models | Enhanced response |
Table 2: Synthesis Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Step 1 | Cyclization | Isoindoline precursor |
| Step 2 | Nucleophilic substitution | Thiazole derivative |
| Step 3 | Acetamide formation | Acetic anhydride |
Chemical Reactions Analysis
Reduction Reactions
The 2-oxo group in the dihydropyridine ring undergoes reduction under standard conditions. Catalytic hydrogenation (H₂/Pd-C) or sodium borohydride (NaBH₄) reduces the carbonyl to a hydroxyl group, forming 1-benzyl-N-(2,3-dichlorophenyl)-2-hydroxy-1,2-dihydropyridine-3-carboxamide. Further reduction with stronger agents like LiAlH₄ may fully reduce the ring to a tetrahydropyridine derivative.
Example Reaction:
Hydrolysis of the Amide Bond
The carboxamide group undergoes hydrolysis under acidic (HCl/H₂O) or basic (NaOH/H₂O) conditions. Acidic hydrolysis yields the corresponding carboxylic acid (1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid) and 2,3-dichloroaniline . Basic conditions favor saponification, producing a carboxylate salt.
Reagents and Conditions:
| Reagent | Temperature | Product |
|---|---|---|
| 6M HCl | Reflux | Carboxylic acid + 2,3-dichloroaniline |
| 2M NaOH | 80°C | Sodium carboxylate + 2,3-dichloroaniline |
Nucleophilic Aromatic Substitution (NAS)
The 2,3-dichlorophenyl group participates in NAS due to electron-withdrawing effects of chlorine atoms. Reactions with amines (e.g., NH₃, piperidine) or alkoxides replace one chlorine atom, forming derivatives like 1-benzyl-N-(2-amino-3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide .
Example Pathway:
Cross-Coupling Reactions
The benzyl group and aryl chloride substituents enable palladium-catalyzed cross-couplings. Suzuki-Miyaura coupling with aryl boronic acids replaces the benzyl group, while Buchwald-Hartwig amination modifies the dichlorophenyl moiety .
Notable Reactions:
| Reaction Type | Reagents | Product Modification |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, ArB(OH)₂ | Benzyl → Aryl |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Amine | Cl → NR₂ (on dichlorophenyl) |
Cyclization Reactions
Under acidic or thermal conditions, the compound undergoes intramolecular cyclization. The amide nitrogen attacks the 2-oxo group, forming a fused pyridone-pyrrolidine system . Microwave-assisted conditions enhance reaction efficiency.
Mechanism:
Oxidation to Pyridine
The dihydropyridine ring oxidizes to a pyridine derivative using agents like MnO₂ or DDQ. This yields 1-benzyl-N-(2,3-dichlorophenyl)-2-oxo-pyridine-3-carboxamide, altering electronic properties and biological activity .
Reaction:
Electrophilic Substitution
The electron-rich dihydropyridine ring undergoes electrophilic substitution at the 4- and 6-positions. Nitration (HNO₃/H₂SO₄) or sulfonation introduces functional groups for further derivatization .
Regioselectivity:
-
Nitration: Preferential substitution at C4 due to steric and electronic factors.
Halogenation
Bromination (Br₂/FeBr₃) or chlorination (SOCl₂) targets the dihydropyridine ring or aryl groups. Selective halogenation at C5 of the dihydropyridine core is observed under mild conditions .
Example:
Complexation with Metals
The amide and pyridone oxygen atoms coordinate transition metals (e.g., Cu²⁺, Fe³⁺), forming chelates. These complexes are studied for catalytic or medicinal applications .
Coordination Sites:
-
Amide oxygen
-
Pyridone carbonyl oxygen
Photochemical Reactions
UV irradiation induces [4+2] cycloaddition with dienophiles (e.g., maleic anhydride), generating bicyclic adducts. This reactivity is characteristic of dihydropyridines’ conjugated diene system .
Outcome:
\text{Diels
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs and their differences are summarized below:
Key Observations :
- Solubility : The fluoroisoxazol and hydroxyisoxazol analogs exhibit moderate solubility (LogS ~6.5–6.8), suggesting that polar substituents on the isoxazole ring improve aqueous solubility compared to the target compound, which likely has lower solubility due to its bulky isopropyl and methyl groups .
- Bioactivity: Compounds with thiocyanate or dioxothiazolidin moieties (e.g., ) show pronounced antimicrobial and antiviral activities, indicating that electron-deficient groups enhance interaction with microbial targets .
Comparison with Analogs:
- Benzothiazole Derivatives: Ethyl bromocyanoacetate and indole derivatives react with benzothiazoles to form three-component products, differing from the target compound’s two-component synthesis .
- Thiazolidin-2-ylidene Acetamides: Unexpected formation via thiocyanoacetylacetone and benzylamine highlights the role of reaction kinetics in determining product regiochemistry .
Physicochemical and Spectroscopic Properties
- IR Spectroscopy: The target compound’s C=O stretches (expected ~1690–1720 cm⁻¹) align with analogs like (E)-2–(4-((4-(((1,3-dioxoisoindolin-2-yl)imino)methyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(2-iodophenyl)acetamide, which shows strong absorptions at 1720 cm⁻¹ (C=O) and 1690 cm⁻¹ (C=N) .
- NMR Data: Benzo[d]thiazole protons in similar compounds resonate at δ 7.2–8.1 ppm (¹H NMR), while isoindolinone methyl groups appear as singlets near δ 2.5 ppm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
